Cas no 2059938-05-3 (2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate)

2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate
- Benzeneacetic acid, 3-benzoyl-α-methyl-, 2-(2-ethoxyethoxy)ethyl ester
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- MDL: MFCD30497936
- Inchi: 1S/C22H26O5/c1-3-25-12-13-26-14-15-27-22(24)17(2)19-10-7-11-20(16-19)21(23)18-8-5-4-6-9-18/h4-11,16-17H,3,12-15H2,1-2H3
- InChI Key: KRHFYAVGWONFOK-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=C(C(C)C(=O)OCCOCCOCC)C=1)=O
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332756-0.25g |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95.0% | 0.25g |
$452.0 | 2025-03-18 | |
Enamine | EN300-332756-10.0g |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-18 | |
Enamine | EN300-332756-1.0g |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95.0% | 1.0g |
$914.0 | 2025-03-18 | |
Enamine | EN300-332756-1g |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95% | 1g |
$914.0 | 2023-09-04 | |
A2B Chem LLC | AW39754-250mg |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95% | 250mg |
$511.00 | 2024-04-20 | |
A2B Chem LLC | AW39754-5g |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95% | 5g |
$2825.00 | 2024-04-20 | |
A2B Chem LLC | AW39754-2.5g |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95% | 2.5g |
$1921.00 | 2024-04-20 | |
Aaron | AR01C11Y-1g |
2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95% | 1g |
$1282.00 | 2025-02-09 | |
A2B Chem LLC | AW39754-500mg |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95% | 500mg |
$786.00 | 2024-04-20 | |
Aaron | AR01C11Y-50mg |
2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |
2059938-05-3 | 95% | 50mg |
$317.00 | 2025-02-09 |
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate Related Literature
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
Additional information on 2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate
Introduction to 2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate (CAS No. 2059938-05-3)
2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate, identified by the chemical compound code CAS No. 2059938-05-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This ester derivative, characterized by its unique structural motif, combines a polyether side chain with a benzoylphenyl group, making it a promising candidate for various biochemical applications. The compound's molecular architecture suggests potential interactions with biological targets, which has prompted extensive research into its pharmacological properties and synthetic utility.
The structure of 2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate consists of a central propanoate backbone, flanked by an ethoxyethoxy group at one end and a benzoyl-substituted phenyl ring at the other. This bifunctional design allows for versatile modifications and functionalizations, enabling its incorporation into complex molecular frameworks. Such structural features are particularly relevant in the development of drug candidates that require precise targeting and high binding affinity.
In recent years, the pharmaceutical industry has seen a surge in interest for compounds that exhibit dual functionality, where multiple pharmacophoric elements are integrated into a single molecular entity. 2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate fits this criterion well, as its polyether moiety can interact with hydrophilic pockets in biological targets, while the benzoylphenyl group provides hydrophobic interactions. This balance is crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of CAS No. 2059938-05-3 is its potential role in the synthesis of novel therapeutic agents. Researchers have been exploring its utility as an intermediate in the preparation of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The benzoylphenyl moiety, in particular, is known to be a key pharmacophore in many kinase inhibitors due to its ability to form stable hydrogen bonds with hinge regions of these enzymes.
Recent studies have demonstrated that derivatives of 2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate exhibit inhibitory activity against various kinases, including those implicated in chronic myeloid leukemia (CML). The polyether side chain enhances solubility and cell permeability, while the benzoylphenyl group contributes to binding affinity. These findings have opened new avenues for drug discovery, particularly in the design of next-generation kinase inhibitors with improved efficacy and reduced toxicity.
The synthetic pathways for CAS No. 2059938-05-3 have also been optimized to ensure high yields and purity. Modern techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. These advancements have not only facilitated large-scale production but also enabled the facile introduction of additional functional groups for further derivatization.
Another area where 2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate has shown promise is in the development of chiral auxiliaries and ligands for asymmetric synthesis. The presence of multiple stereocenters in its structure allows for the generation of enantiomerically pure compounds, which are essential in many pharmaceutical applications. By leveraging biocatalytic methods or chiral auxiliary strategies, researchers can obtain highly enantiomerically enriched derivatives with enhanced biological activity.
The compound's compatibility with modern spectroscopic techniques has also contributed to its popularity among medicinal chemists. High-resolution NMR spectroscopy, mass spectrometry, and X-ray crystallography all provide valuable insights into its structure and conformational dynamics. These data are critical for understanding how CAS No. 2059938-05-3 interacts with biological targets at the molecular level.
In conclusion, 2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate (CAS No. 2059938-05-3) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and potential applications. Its role as an intermediate in drug synthesis, particularly kinase inhibitors, underscores its importance in modern medicinal chemistry research. As our understanding of biological pathways continues to evolve, compounds like this will remain at the forefront of therapeutic innovation.
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